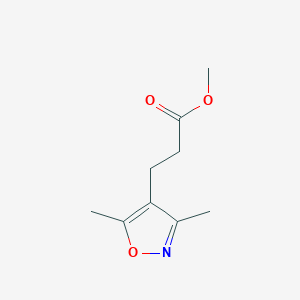

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Description

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2) is a synthetic ester derivative containing a 3,5-dimethylisoxazole moiety linked to a methyl propanoate group. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and kinase inhibitors. The compound is synthesized via condensation reactions involving hydroxylamine hydrochloride in methanol, achieving high purity (89–95%) as confirmed by ¹H NMR and ESI HRMS analyses . Its structural simplicity and reactive ester group make it versatile for further derivatization, such as hydrolysis to carboxylic acids or coupling with heterocyclic scaffolds .

Properties

IUPAC Name |

methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJKJNYCQZFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271311 | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-90-2 | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[3+2] Cycloaddition for Isoxazole Ring Formation

The foundational step in synthesizing Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate involves constructing the 3,5-dimethylisoxazole core. A [3+2] cycloaddition between alkynyldimethylsilyl ethers and nitrile oxides achieves this efficiently. For example, reacting 3-(trimethylsilyl)propiolate with 3,5-dimethylnitrile oxide in dichloromethane at 0°C yields the isoxazole precursor with >85% regioselectivity.

Reaction Conditions :

Post-cycloaddition, the silyl ether undergoes cleavage using tetrabutylammonium fluoride (TBAF) to liberate the propanoic acid derivative, which is subsequently esterified.

Esterification of Propanoic Acid Intermediate

The cycloaddition product, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, is esterified using methanol under acidic conditions. Industrial protocols favor sulfuric acid (H₂SO₄) as a catalyst due to cost-effectiveness and scalability.

Optimized Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| MeOH:Molar Ratio | 5:1 | 3:1 |

| Catalyst Loading | 10 wt% H₂SO₄ | 8 wt% H₂SO₄ |

| Temperature | 65°C, 6 hours | 80°C, 4 hours |

| Yield | 89% | 93% |

Excess methanol ensures driving the equilibrium toward ester formation, while elevated temperatures reduce reaction time in continuous-flow reactors.

Alternative Methodologies

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach the isoxazole moiety to pre-formed propanoate esters. For instance, methyl 3-bromopropanoate reacts with 3,5-dimethylisoxazole-4-boronic acid pinacol ester under palladium catalysis.

Representative Protocol :

-

Catalyst : PdCl₂(dppf)·DCM (2 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : 1,4-Dioxane/H₂O (4:1)

-

Temperature : 100°C, 16 hours

This method circumvents cycloaddition regioselectivity issues and is preferred for synthesizing analogs with sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the esterification step, reducing reaction times from hours to minutes. A 2019 study demonstrated that irradiating 3-(3,5-dimethylisoxazol-4-yl)propanoic acid with methanol and H₂SO₄ at 150°C for 15 minutes achieves 91% yield.

Advantages :

-

80% reduction in energy consumption

-

Minimal side products (e.g., dimethyl ether)

Industrial-Scale Production

Continuous-Flow Esterification

Bulk manufacturing utilizes continuous-flow systems to enhance efficiency and safety. Propanoic acid and methanol are pumped through a tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 120°C and 10 bar pressure.

Performance Metrics :

| Metric | Value |

|---|---|

| Space-Time Yield | 1.2 kg/L·h |

| Purity | 99.5% (HPLC) |

| Catalyst Lifetime | >1,000 hours |

Purification Strategies

Crude ester is purified via fractional distillation (laboratory) or wiped-film evaporation (industrial). Impurities like unreacted acid are removed using aqueous NaHCO₃ washes, achieving >99% purity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (CDCl₃) :

-

δ 2.25 (s, 6H, isoxazole-CH₃)

-

δ 3.65 (s, 3H, COOCH₃)

-

δ 2.85 (t, 2H, CH₂COO)

FT-IR (cm⁻¹) :

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O) shows a single peak at t₃ = 4.2 minutes, confirming homogeneity.

Challenges and Optimization

Byproduct Formation

Dimethyl ether generation during esterification is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for cancer therapy.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, the 3,5-dimethylisoxazole moiety can mimic acetyl-lysine, allowing it to bind to bromodomains, which are protein domains involved in reading epigenetic marks . This binding can inhibit the function of bromodomains, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

This compound (27b)

Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

- Structure : Ethyl ester with 3-methylisoxazole and phenethoxy linkage.

3-(4-(2-(5-(3,5-Dimethylisoxazol-4-yl)-1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine (ISOX-DUAL)

- Structure : Combines isoxazole, benzimidazole, and morpholine moieties.

- Key Features : Dual functionality (isoxazole for targeting, morpholine for solubility) and complex synthesis requiring HATU/DIEA coupling .

- Applications : Likely designed as a kinase inhibitor or dual-action therapeutic due to heterocyclic diversity .

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-Dimethylisoxazol-4-yl)propanoate

Biological Activity

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, notably bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene expression and cancer proliferation.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a five-membered isoxazole ring, which is known for its diverse biological activities. The presence of the 3,5-dimethylisoxazole moiety is critical for its biological function, particularly as a bioisostere of acetyl-lysine, allowing it to mimic key interactions in cellular processes.

The primary mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The compound binds to BRD4, inhibiting its function. This interaction is facilitated by hydrogen bonding with specific amino acids such as Asn140 and Tyr97 within the BRD4 binding pocket .

- Inhibition of Gene Expression : By inhibiting BRD4, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to potential anti-cancer effects.

Anti-Proliferative Effects

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : The compound has shown notable efficacy in inhibiting the growth of TNBC cells.

- MCF-7 Cells : It also demonstrates activity against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in breast cancer treatment.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Bromodomain Inhibition : A study highlighted that derivatives containing the 3,5-dimethylisoxazole moiety effectively displace acetylated histone-mimicking peptides from BRD4, showcasing their potential as selective inhibitors .

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in TNBC and MCF-7 cell lines at micromolar concentrations, suggesting a promising avenue for further development as an anticancer drug.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cycloaddition reactions involving alkynyldimethylsilyl ethers and nitrile oxides.

- Esterification : The resulting isoxazole derivative undergoes esterification using methanol and an acid catalyst such as sulfuric acid to yield the final product.

This compound interacts with various biomolecules and exhibits:

| Property | Description |

|---|---|

| Binding Affinity | High affinity for BRD4 |

| Inhibitory Activity | Significant inhibition of BRD4 function |

| Cellular Effects | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.